molecular formula C12H14N4O B3040783 4-[4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine CAS No. 240115-91-7

4-[4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine

Cat. No.: B3040783
CAS No.: 240115-91-7
M. Wt: 230.27 g/mol
InChI Key: CHHUMCGXXCUTDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine is a heterocyclic compound that features a morpholine ring fused with a pyrazole ring, which is further substituted with a pyridine ring

Future Directions

While specific future directions for “4-[4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine” are not mentioned, there is a general interest in the synthesis and development of pyrazole derivatives due to their confirmed biological and pharmacological activities . This suggests that “this compound” could be a subject of future research in these areas.

Biochemical Analysis

Biochemical Properties

4-[4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system. By inhibiting acetylcholinesterase, this compound can affect neurotransmission and potentially alter nerve function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce oxidative stress in cells by increasing the production of reactive oxygen species. This oxidative stress can lead to cellular damage and affect processes such as apoptosis and cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with acetylcholinesterase is a prime example, where it binds to the enzyme’s active site, preventing the hydrolysis of acetylcholine. This binding interaction results in prolonged neurotransmitter activity and altered nerve signal transmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained oxidative stress and potential cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission and improved cognitive function. At higher doses, it can lead to toxic or adverse effects, including severe oxidative stress, cellular damage, and impaired nerve function. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound’s metabolism can affect metabolic flux and alter metabolite levels, influencing overall cellular function. Understanding these metabolic pathways is essential for determining the compound’s pharmacokinetics and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues. These interactions can affect the compound’s localization and efficacy, influencing its overall biological activity .

Subcellular Localization

The subcellular localization of this compound is essential for its function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can impact the compound’s activity and its ability to interact with specific biomolecules, ultimately influencing its biochemical and pharmacological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine typically involves the reaction of a pyridine derivative with a pyrazole derivative under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure the efficient formation of the desired product. Specific details on industrial methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the morpholine or pyrazole rings .

Scientific Research Applications

4-[4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine is unique due to its combination of a morpholine ring with a pyrazole and pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-pyridin-2-yl-1H-pyrazol-5-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-2-4-13-11(3-1)10-9-14-15-12(10)16-5-7-17-8-6-16/h1-4,9H,5-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHUMCGXXCUTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=NN2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301250954
Record name 4-[4-(2-Pyridinyl)-1H-pyrazol-3-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301250954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240115-91-7
Record name 4-[4-(2-Pyridinyl)-1H-pyrazol-3-yl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=240115-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(2-Pyridinyl)-1H-pyrazol-3-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301250954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine
Reactant of Route 2
Reactant of Route 2
4-[4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine
Reactant of Route 3
Reactant of Route 3
4-[4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine
Reactant of Route 4
4-[4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine
Reactant of Route 5
Reactant of Route 5
4-[4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine
Reactant of Route 6
4-[4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.